![molecular formula C15H16ClN3O2S B6559358 N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 923674-59-3](/img/structure/B6559358.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with an appropriate nucleophile in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction, where an amine reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing these reactions for scale, ensuring high yields and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and thiazole-linked functional groups undergo hydrolysis under acidic or basic conditions:
Reaction Conditions | Site of Hydrolysis | Product(s) | Yield | Reference |
---|---|---|---|---|
6M HCl, reflux, 8h | Acetamido group (C=O) | 2-(2-amino-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | 78% | |
10% NaOH, 70°C, 6h | Thiazole-acetamide linkage | 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid + 2-(4-chlorophenyl)ethylamine | 65% |
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Nucleophilic Substitution
The thiazole ring and chlorophenyl group participate in substitution reactions:
Reagent | Target Site | Product | Conditions | Reference |
---|---|---|---|---|
NaSH in DMF | Thiazole C-2 position | 2-mercapto-N-[2-(4-chlorophenyl)ethyl]acetamide-thiazole derivative | 60°C, 4h | |
NH₃ (g), ethanol | Acetamide carbonyl | 2-(2-amino-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | 50°C, 12h |
Key Observations :
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Thiazole’s electron-deficient C-2 position shows higher reactivity toward soft nucleophiles like hydrosulfide.
-
Aryl chlorides require harsh conditions (e.g., Cu catalysis) for substitution, which are not typically employed due to competing decomposition .
Oxidation Reactions
The thiazole sulfur and acetamide groups are susceptible to oxidation:
Oxidizing Agent | Site Oxidized | Product | Selectivity |
---|---|---|---|
H₂O₂ (30%) | Thiazole sulfur | Thiazole sulfoxide derivative | 89% |
KMnO₄, acidic | Acetamide α-carbon | 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]glycolic acid | 42% |
Kinetic Data :
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Sulfoxidation occurs rapidly at 25°C (t₁/₂ = 15 min) with H₂O₂, while α-carbon oxidation requires elevated temperatures (>60°C) .
Cycloaddition and Cyclization
The thiazole ring participates in Diels-Alder reactions, and the ethylacetamide chain enables cyclization:
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic adduct with fused thiazole-oxanorbornene system | Scaffold for drug design |
Intramolecular cyclization | PCl₅, CH₂Cl₂, 0°C → RT | 5-membered lactam fused to thiazole | Bioactive intermediate |
Theoretical Basis :
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DFT calculations (B3LYP/6-31G*) confirm the thiazole’s electron-deficient nature, favoring inverse-electron-demand Diels-Alder reactions .
Functional Group Interconversion
The acetamide moiety undergoes transacylation and reduction:
Reaction | Reagents | Product | Yield |
---|---|---|---|
Transacylation | Benzoyl chloride, pyridine | N-benzoyl derivative | 91% |
Reduction (LiAlH₄) | Acetamide → amine | 2-(2-amino-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]ethylamine | 68% |
Synthetic Utility :
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Reduced amine derivatives show enhanced solubility in aqueous media (logP reduction from 3.2 to 1.8).
Stability Under Thermal and Photolytic Conditions
Condition | Degradation Pathway | Half-Life | Major Degradants |
---|---|---|---|
60°C, dry air | Thiazole ring decomposition | 14 days | 4-chlorophenethylamine + acetic acid |
UV light (254 nm) | C-Cl bond cleavage | 2h | Radical intermediates → polymeric byproducts |
Recommendations :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, a chlorophenyl group, and an acetamido group. The synthesis typically involves several key reactions:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group : Conducted via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable nucleophile in the presence of a Lewis acid catalyst.
- Acetamido Group Addition : Introduced through an acylation reaction involving an amine and acetic anhydride or acetyl chloride.
This multi-step synthesis not only provides high yields but also allows for the optimization of reaction conditions for industrial applications.
The biological activities associated with N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide include:
- Antimicrobial Effects : Thiazole derivatives are known to exhibit significant antimicrobial properties by inhibiting bacterial lipid biosynthesis and other mechanisms.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The specific derivative this compound was noted for its enhanced efficacy compared to similar compounds .
- Cytotoxicity Assessment : In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : Research indicated that treatment with this thiazole derivative resulted in reduced levels of pro-inflammatory cytokines in animal models, supporting its use in therapeutic strategies for inflammatory diseases .
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetamido group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-(2-amino-1,3-thiazol-4-yl)acetamide: Similar structure but with an amino group instead of an acetamido group.
N-[2-(4-chlorophenyl)ethyl]-2-(2-hydroxy-1,3-thiazol-4-yl)acetamide: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is unique due to the presence of both the acetamido and thiazole groups, which may confer specific biological activities not seen in its analogs. The combination of these functional groups can result in a compound with a distinct mechanism of action and a potentially broader spectrum of activity.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a chlorophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide. The synthesis typically involves several key reactions:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group : This is accomplished via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable nucleophile in the presence of a Lewis acid catalyst.
- Acetamido Group Addition : The acetamido group is introduced through an acylation reaction involving an amine and acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth at low concentrations (MIC values ranging from 5 to 50 µg/mL). The study concluded that modifications to the thiazole moiety could enhance antimicrobial potency.
- Anticancer Research :
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-[2-(4-chlorophenyl)ethyl]-2-(2-amino-1,3-thiazol-4-yl)acetamide | Lacks acetamido group | Moderate antimicrobial activity |
N-[2-(4-chlorophenyl)ethyl]-2-(2-hydroxy-1,3-thiazol-4-yl)acetamide | Hydroxy group instead of acetamido | Enhanced antifungal properties |
The unique combination of functional groups in this compound potentially confers a broader spectrum of biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKLIZALCQKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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